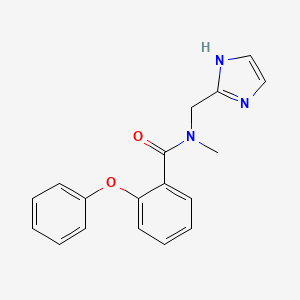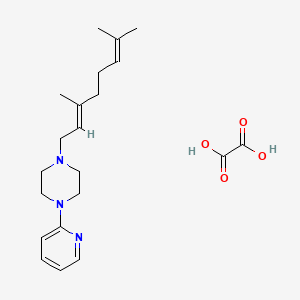![molecular formula C16H15Cl2NOS B5325693 2-[(4-chlorobenzyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5325693.png)
2-[(4-chlorobenzyl)thio]-N-(3-chloro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorobenzyl)thio]-N-(3-chloro-2-methylphenyl)acetamide is a chemical compound with a molecular formula of C18H16Cl2N2OS. It is commonly referred to as CB-13 and is a member of the synthetic cannabinoid family. CB-13 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of THC, the main psychoactive component of marijuana. CB-13 has been the subject of extensive scientific research due to its potential applications in the treatment of various medical conditions.
Wirkmechanismus
CB-13 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of THC. CB1 receptors are found primarily in the brain and nervous system and are involved in the regulation of various physiological processes such as pain, appetite, and mood. CB-13 binds to CB1 receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
CB-13 has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. CB-13 has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various types of cancer cells. Additionally, CB-13 has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CB-13 in lab experiments is its potency as a CB1 receptor agonist. This makes it a useful tool for studying the effects of CB1 receptor activation on various physiological processes. However, CB-13 is a synthetic compound and may not fully replicate the effects of natural cannabinoids found in the body. Additionally, the complex synthesis process of CB-13 may limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on CB-13. One area of focus could be on the development of more efficient synthesis methods for CB-13, which would increase its availability for use in lab experiments. Additionally, further studies could be conducted to explore the potential applications of CB-13 in the treatment of various medical conditions, such as neurological disorders and cancer. Finally, research could be conducted to further understand the mechanisms of action of CB-13, which could lead to the development of more targeted treatments for various medical conditions.
Synthesemethoden
The synthesis of CB-13 involves the reaction of 4-chlorobenzyl chloride with thioacetamide in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 3-chloro-2-methylbenzylamine to yield CB-13. The synthesis of CB-13 is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
CB-13 has been the subject of extensive scientific research due to its potential applications in the treatment of various medical conditions. It has been shown to have potential as an analgesic, anti-inflammatory, and anti-cancer agent. CB-13 has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-14(18)3-2-4-15(11)19-16(20)10-21-9-12-5-7-13(17)8-6-12/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWWUVOWXCIBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B5325610.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-fluorobenzamide](/img/structure/B5325616.png)
![methyl {2-methoxy-6-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5325619.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5325635.png)
![1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine](/img/structure/B5325639.png)
![4-benzyl-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5325652.png)

![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile](/img/structure/B5325663.png)


![1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5325704.png)
![methyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B5325708.png)
![5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol](/img/structure/B5325716.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5325717.png)